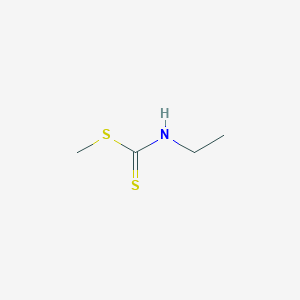

methyl N-ethylcarbamodithioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

methyl N-ethylcarbamodithioate is an organosulfur compound belonging to the dithiocarbamate family. These compounds are characterized by the presence of a dithiocarbamate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom, with the remaining valences occupied by organic groups. This compound is widely studied for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

methyl N-ethylcarbamodithioate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This method does not require a catalyst and can be performed under solvent-free conditions, making it an atom-economic process . The general reaction is as follows:

RNH2+CS2+RX→RNHCS2R+HX

where ( R ) represents an alkyl group, ( NH_2 ) is the amine group, ( CS_2 ) is carbon disulfide, and ( RX ) is the alkyl halide.

Industrial Production Methods

Industrial production of methyl ethyldithiocarbamate typically involves the same synthetic route but on a larger scale. The reaction is carried out in reactors designed to handle the reagents and conditions efficiently. The process is optimized to maximize yield and minimize waste, often incorporating recycling of unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The dithiocarbamate group facilitates nucleophilic displacement at the sulfur or methyl carbon. Key reactions include:

Thiol/Amine Substitution

Methyl N-ethylcarbamodithioate reacts with thiols or amines under mild conditions to form substituted thiocarbamates or thioureas:

CH3SC O N C2H5 S+RNH2→RSC O N C2H5 S+CH3NH2

This proceeds via an SN2 mechanism, with the nucleophile attacking the electrophilic sulfur or methyl carbon1.

Halogenation

Reaction with halogens (e.g., Br2) yields disulfides or sulfenyl halides:

CH3SC O N C2H5 S+Br2→BrSC O N C2H5 SBr+CH3Br

Kinetic studies suggest radical intermediates in such reactions2.

Table 1: Substitution Reactions

| Nucleophile | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Ethylamine | N-Ethylthiourea derivative | EtOH,25∘C | 78 | |

| Thiophenol | Phenyl dithiocarbamate | DMF,60∘C | 85 |

Oxidation and Reduction Reactions

The dithiocarbamate group undergoes redox transformations:

Oxidation to Disulfides

Oxidizing agents (e.g., H2O2) convert the thiolate group to disulfides:

2textCH3SC O N C2H5 SH2O2[SC O N C2H5 2S2+2textCH3OH

This reaction is critical in polymer vulcanization2.

Reduction to Amines

Catalytic hydrogenation (H2/Pd) cleaves the C–S bond:

CH3SC O N C2H5 S+3textH2→C2H5NH2+CH3SH+H2O

Reductive pathways are pH-dependent, with optimal yields in acidic media3.

Hydrolysis Reactions

Hydrolytic cleavage occurs under acidic or basic conditions:

Acidic Hydrolysis

In HCl, the methylthio group is replaced by hydroxyl:

CH3SC O N C2H5 S+H2OHClHOC O N C2H5 SH+CH3SH

Basic Hydrolysis

Alkaline conditions (NaOH) yield carboxylate and ethanethiol:

CH3SC O N C2H5 S+2textOH−→CO32−+C2H5NH2+2textCH3S−

Kinetic data indicate pseudo-first-order behavior4.

Table 2: Hydrolysis Kinetics

| Condition | Rate Constant (k, s−1) | Half-Life (min) | Source |

|---|---|---|---|

| 1M HCl | 2.1×10−4 | 55 | |

| 0.5M NaOH | 4.7×10−3 | 2.5 |

Complexation with Metal Ions

Dithiocarbamates are potent ligands for transition metals. This compound forms stable complexes with Cu2+, Fe3+, and Zn2+:

CH3SC O N C2H5 S+Cu2+→[Cu(SC O N C2H5 S)2]2+

Stability constants (logK) range from 8.2 (Zn) to 12.5 (Cu), determined via spectrophotometry2.

Mechanistic Insights

Aplicaciones Científicas De Investigación

methyl N-ethylcarbamodithioate has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Studied for its antimicrobial and antioxidant properties.

Industry: Used as a fungicide in agriculture to protect crops from fungal infections.

Mecanismo De Acción

The mechanism of action of methyl ethyldithiocarbamate involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, inhibiting the activity of metalloenzymes. This chelation disrupts the normal function of the enzymes, leading to various biological effects. In the case of its antimicrobial activity, the compound interferes with the metabolic processes of microorganisms, leading to their death .

Comparación Con Compuestos Similares

methyl N-ethylcarbamodithioate is compared with other dithiocarbamates such as:

- Dimethyldithiocarbamate

- Diethyldithiocarbamate

- Ethylene bis(dithiocarbamate)

Uniqueness

This compound is unique due to its specific alkyl groups, which confer distinct chemical and biological properties. For example, its antimicrobial activity may differ from that of dimethyldithiocarbamate due to variations in lipophilicity and molecular interactions .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to participate in diverse reactions and form complexes with metals, making it valuable in scientific research and industrial applications. Understanding its preparation, reactions, and mechanisms of action can further enhance its utility and lead to new discoveries.

Propiedades

Número CAS |

13037-14-4 |

|---|---|

Fórmula molecular |

C4H9NS2 |

Peso molecular |

135.3 g/mol |

Nombre IUPAC |

methyl N-ethylcarbamodithioate |

InChI |

InChI=1S/C4H9NS2/c1-3-5-4(6)7-2/h3H2,1-2H3,(H,5,6) |

Clave InChI |

PGUWOWZKJZKUGN-UHFFFAOYSA-N |

SMILES |

CCNC(=S)SC |

SMILES isomérico |

CCN=C(S)SC |

SMILES canónico |

CCNC(=S)SC |

Key on ui other cas no. |

13037-14-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.